Cas no 79996-99-9 (1-Bromo-4-(bromomethyl)naphthalene)

1-Bromo-4-(bromomethyl)naphthalene is a brominated naphthalene derivative commonly utilized as a versatile intermediate in organic synthesis. Its structure features both a bromomethyl and a bromo substituent on the naphthalene ring, enabling selective functionalization for applications in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity makes it valuable for cross-coupling reactions, nucleophilic substitutions, and polymer modifications. Its high purity and stability under standard conditions ensure consistent performance in synthetic workflows. Researchers favor this compound for its ability to introduce naphthalene-based frameworks into complex molecules, facilitating the development of advanced materials and bioactive compounds. Proper handling is required due to its halogenated nature.
1-Bromo-4-(bromomethyl)naphthalene structure
79996-99-9 structure
Product Name:1-Bromo-4-(bromomethyl)naphthalene
CAS No:79996-99-9
MF:C11H8Br2
MW:299.989221572876
MDL:MFCD07363811
CID:557054
PubChem ID:12749147
Update Time:2025-06-07

1-Bromo-4-(bromomethyl)naphthalene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4-(bromomethyl)naphthalene
    • Naphthalene,1-bromo-4-(bromomethyl)-
    • Naphthalene, 1-bromo-4-(bromomethyl)-
    • 1-bromo-4-bromomethyl-naphthalene
    • FHXASJKBBLIBAQ-UHFFFAOYSA-N
    • 1-bromo-4-bromomethyl naphthaline
    • 4-bromo-1-(bromomethyl)naphthalene
    • STL182765
    • AB30817
    • BC269556
    • BC005075
    • ST2403377
    • V7814
    • 1-Bromo-4-(bromomethyl)naphthalene (ACI)
    • 1-(Bromomethyl)-4-bromonaphthalene
    • 1-Bromo-4-bromomethylnaphthalene
    • SCHEMBL1229310
    • SY033074
    • MFCD07363811
    • 79996-99-9
    • AKOS015835602
    • AS-18055
    • C76559
    • A864770
    • DTXSID80508837
    • MDL: MFCD07363811
    • Inchi: 1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
    • InChI Key: FHXASJKBBLIBAQ-UHFFFAOYSA-N
    • SMILES: BrC1C2C(=CC=CC=2)C(CBr)=CC=1

Computed Properties

  • Exact Mass: 297.89900
  • Monoisotopic Mass: 297.89928g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 4.4

Experimental Properties

  • Density: 1.772±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 102-105 ºC (hexane )
  • Solubility: Insuluble (1.3E-3 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 4.49720

1-Bromo-4-(bromomethyl)naphthalene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Bromo-4-(bromomethyl)naphthalene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride
Reference
Pd-catalyzed amination for the synthesis of macropolycycles comprising cyclen, cyclam and naphthalene moieties
Averin, A. D.; Shukhaev, A. V.; Vovk, A. I.; Kukhar, V. P.; Denat, F.; et al, Makrogeterotsikly, 2014, 7(2), 174-180

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ;  rt
1.2 Reagents: Water
Reference
Carbocation Catalyzed Bromination of Alkyl Arenes, a Chemoselective sp3 vs. sp2 C-H functionalization.
Ni, Shengjun; El Remaily, Mahmoud Abd El Aleem Ali Ali; Franzen, Johan, Advanced Synthesis & Catalysis, 2018, 360(21), 4197-4204

Production Method 3

Reaction Conditions
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Reference
Enantioselective Approach to Both Enantiomers of Helical Bisquinones
Carreno, M. Carmen; Hernandez-Sanchez, Raquel; Mahugo, Jesus; Urbano, Antonio, Journal of Organic Chemistry, 1999, 64(4), 1387-1390

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  24 h, reflux
Reference
Photochromism of a radical diffusion-inhibited hexaarylbiimidazole derivative with intense coloration and fast decoloration performance
Fujita, Kana; Hatano, Sayaka; Kato, Daisuke; Abe, Jiro, Organic Letters, 2008, 10(14), 3105-3108

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Hexane ;  36 h, reflux
Reference
Discovery of a flexible triazolylbutanoic acid as a highly potent uric acid transporter 1 (URAT1) inhibitor
Tian, He; Liu, Wei; Zhou, Zhixing; Shang, Qian; Liu, Yuqiang; et al, Molecules, 2016, 21(11), 1543/1-1543/31

Production Method 6

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  5 h, reflux
Reference
A new 2D Cu-MOF constructed from carboxylate ligands containing C-H···π interactions as a recyclable responsive luminescent sensor for VOCs
Liu, Chengxin; Cui, Jin; Wang, Yufang; Zhang, Mingjie, Dalton Transactions, 2021, 50(12), 4124-4128

Production Method 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  overnight, reflux
Reference
An efficient and enantioselective synthesis of suitably protected β-[1-(4-malonyl)naphthyl]-L-alanine and β-[1-(4-malonylmethyl)naphthyl]-L-alanine: novel fluorescent and non-hydrolysable phosphotyrosine mimetics
Chen, Huixiong; Luzy, Jean-Philippe; Gresh, Nohad; Garbay, Christiane, European Journal of Organic Chemistry, 2006, (10), 2329-2335

Production Method 8

Reaction Conditions
1.1 Reagents: Phosphorus tribromide
Reference
Preparation of a series of substituted fluoromethylnaphthalenes
Dixon, Elisabeth A.; Fischer, Alfred; Robinson, Frank P., Canadian Journal of Chemistry, 1981, 59(17), 2629-41

Production Method 9

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  12 h, reflux
Reference
Synthesis and Biological Activities Assessment of 4-, 6-, and 9-Phenylphenalenone Derivatives
Song, Xun; Ku, Chuen-Fai; Si, Tong-Xu; Jaiswal, Yogini S.; Williams, Leonard L.; et al, ChemistrySelect, 2022, 7(47),

Production Method 10

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ,  Boron tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Water
Reference
Applications of the DIB-BBr3 Protocol in Bromination Reactions
Pan, Liangkun; Lee, Ka-Mei; Chan, Yung-Yin; Ke, Zhihai ; Yeung, Ying-Yeung, Organic Letters, 2023, 25(1), 53-57

1-Bromo-4-(bromomethyl)naphthalene Raw materials

1-Bromo-4-(bromomethyl)naphthalene Preparation Products

1-Bromo-4-(bromomethyl)naphthalene Suppliers

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Purity:99%
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Additional information on 1-Bromo-4-(bromomethyl)naphthalene

Professional Introduction to 1-Bromo-4-(bromomethyl)naphthalene (CAS No. 79996-99-9)

1-Bromo-4-(bromomethyl)naphthalene, with the chemical formula C10H6B2N1, is a highly versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, identified by its CAS number CAS No. 79996-99-9, has garnered significant attention due to its utility in constructing complex molecular architectures. Its unique structural features, comprising a naphthalene core substituted with bromine and a bromomethyl group, make it a valuable building block for further functionalization.

The significance of 1-Bromo-4-(bromomethyl)naphthalene lies in its role as a precursor for the synthesis of various pharmacologically active compounds. Recent advancements in medicinal chemistry have highlighted its application in developing novel therapeutic agents. For instance, researchers have leveraged its reactivity to create derivatives with potential anti-inflammatory, anticancer, and antimicrobial properties. The bromomethyl group, in particular, serves as a reactive handle for introducing additional functional moieties, enabling the design of molecules with tailored biological activities.

In the realm of synthetic organic chemistry, 1-Bromo-4-(bromomethyl)naphthalene is widely employed due to its compatibility with a range of coupling reactions. It has been successfully utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many drug candidates. Additionally, its participation in Negishi coupling reactions has opened avenues for constructing more intricate molecular frameworks. These transformations underscore the compound's importance as a synthetic intermediate.

The pharmaceutical industry has been particularly keen on exploring the potential of 1-Bromo-4-(bromomethyl)naphthalene in drug discovery. Its structural motif is reminiscent of several known bioactive compounds, suggesting that derivatives of this compound may exhibit similar pharmacological effects. For example, studies have shown that naphthalene derivatives can interact with biological targets such as enzymes and receptors, modulating their activity. This has spurred interest in synthesizing new analogs of 1-Bromo-4-(bromomethyl)naphthalene to identify lead compounds for further development.

Agrochemical applications of 1-Bromo-4-(bromomethyl)naphthalene are also noteworthy. Its derivatives have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides. The ability to modify its structure allows chemists to fine-tune the properties of these agrochemicals, enhancing their efficacy while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices and highlights the compound's versatility beyond pharmaceuticals.

The chemical reactivity of CAS No. 79996-99-9, specifically the bromomethyl group, makes it a valuable asset in polymer chemistry as well. Researchers have explored its use in creating polymers with enhanced functionality through radical-mediated reactions. These polymers find applications in coatings, adhesives, and specialty materials where specific properties are desired. The adaptability of this compound underscores its broad utility across multiple scientific disciplines.

In conclusion, 1-Bromo-4-(bromomethyl)naphthalene (CAS No. 79996-99-9) represents a cornerstone intermediate in modern synthetic chemistry. Its unique structural features and reactivity have positioned it as a key component in pharmaceutical development, agrochemical synthesis, and polymer science. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation across various scientific fields.

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